

Application Notes and Protocols for MitoTracker Red FM Staining

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Compound of Interest

Compound Name: *FM-red*

Cat. No.: *B11928510*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for staining mitochondria in live cells using MitoTracker Red FM, a fluorescent dye that selectively accumulates in mitochondria. The protocols are intended for use in research, and drug development settings for the visualization and analysis of mitochondrial morphology and function.

Introduction

MitoTracker Red FM is a cell-permeant probe that stains mitochondria in live cells.^[1] Its accumulation in mitochondria is dependent on the mitochondrial membrane potential. The dye contains a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to mitochondrial proteins, resulting in its retention even after cell fixation and permeabilization in some cases.^{[1][2][3]} However, it is important to note that MitoTracker Red FM is not well-retained after fixation with formaldehyde-based fixatives.^[4] The dye has an excitation maximum of approximately 581 nm and an emission maximum of about 644 nm.

Data Summary

The following table summarizes the key quantitative parameters for MitoTracker Red FM staining based on various protocols. Optimization may be required depending on the cell type and experimental conditions.

Parameter	Recommended Range	Notes
Stock Solution Concentration	1 mM in anhydrous DMSO	Prepare fresh or store in small aliquots at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Concentration	20 - 500 nM	The optimal concentration should be determined experimentally. Higher concentrations can lead to background fluorescence and staining of other cellular structures. For flow cytometry, a lower concentration range is often used due to higher sensitivity.
Incubation Temperature	Room Temperature or 37°C	37°C is commonly recommended to maintain physiological conditions.
Incubation Time	5 - 60 minutes	The optimal time can vary between cell types.

Experimental Protocols

Reagent Preparation

1 mM MitoTracker Red FM Stock Solution:

- Allow the vial of lyophilized MitoTracker Red FM to warm to room temperature before opening.
- Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a 1 mM concentration. For example, to a 50 µg vial, add approximately 92 µL of DMSO.
- Vortex briefly to fully dissolve the powder.

- Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Staining Solution (Working Solution):

- On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
- Dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final working concentration (typically between 20 nM and 500 nM). It is recommended to pre-warm the medium or buffer to 37°C.

Staining Protocol for Adherent Cells

- Grow adherent cells on sterile coverslips or in culture dishes to the desired confluency.
- Aspirate the culture medium from the cells.
- Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15 to 45 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
- After incubation, remove the staining solution.
- Wash the cells two to three times with a fresh, pre-warmed medium or buffer.
- The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

- Harvest the suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes).
- Discard the supernatant and resuspend the cell pellet in the pre-warmed staining solution.
- Incubate the cells for 15 to 45 minutes at 37°C, protected from light.
- After incubation, centrifuge the cells to pellet them.
- Discard the supernatant and resuspend the cell pellet in a fresh, pre-warmed medium or buffer.

- Repeat the wash step (centrifugation and resuspension) two more times.
- The cells can be analyzed by flow cytometry or fluorescence microscopy. For microscopy, cells can be mounted on a slide.

Visualization and Analysis

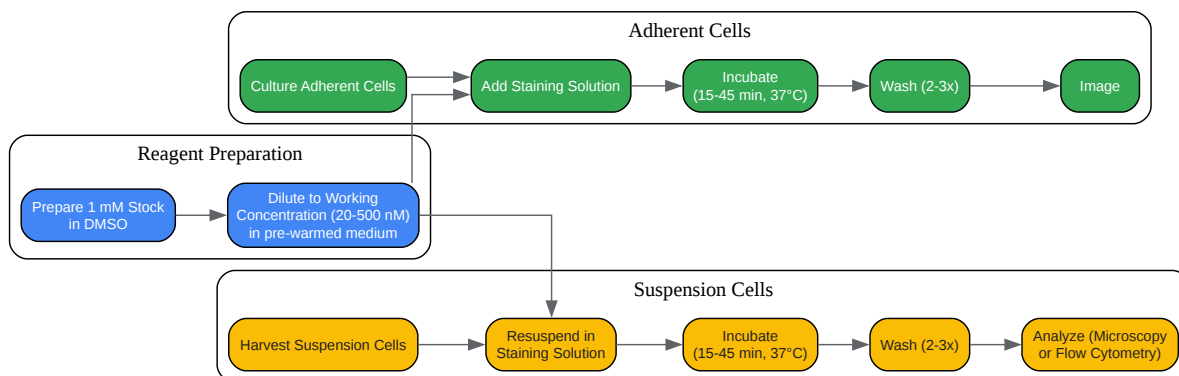
Stained mitochondria can be visualized using a fluorescence microscope with appropriate filter sets for red fluorescence (Excitation/Emission: ~581/644 nm). For flow cytometry, use the appropriate laser and emission filters to detect the red fluorescent signal.

Troubleshooting

- **High Background Staining:** This may be due to the working concentration of the dye being too high. Reduce the concentration of MitoTracker Red FM in the staining solution.
- **Weak Signal:** The incubation time may be too short, or the working concentration may be too low. Increase the incubation time or the dye concentration. Also, ensure that the cells are healthy, as the dye accumulation is dependent on mitochondrial membrane potential.
- **Cell Death:** Some dyes can be toxic to cells over time. Image the cells shortly after staining and use the lowest effective concentration.

Diagrams

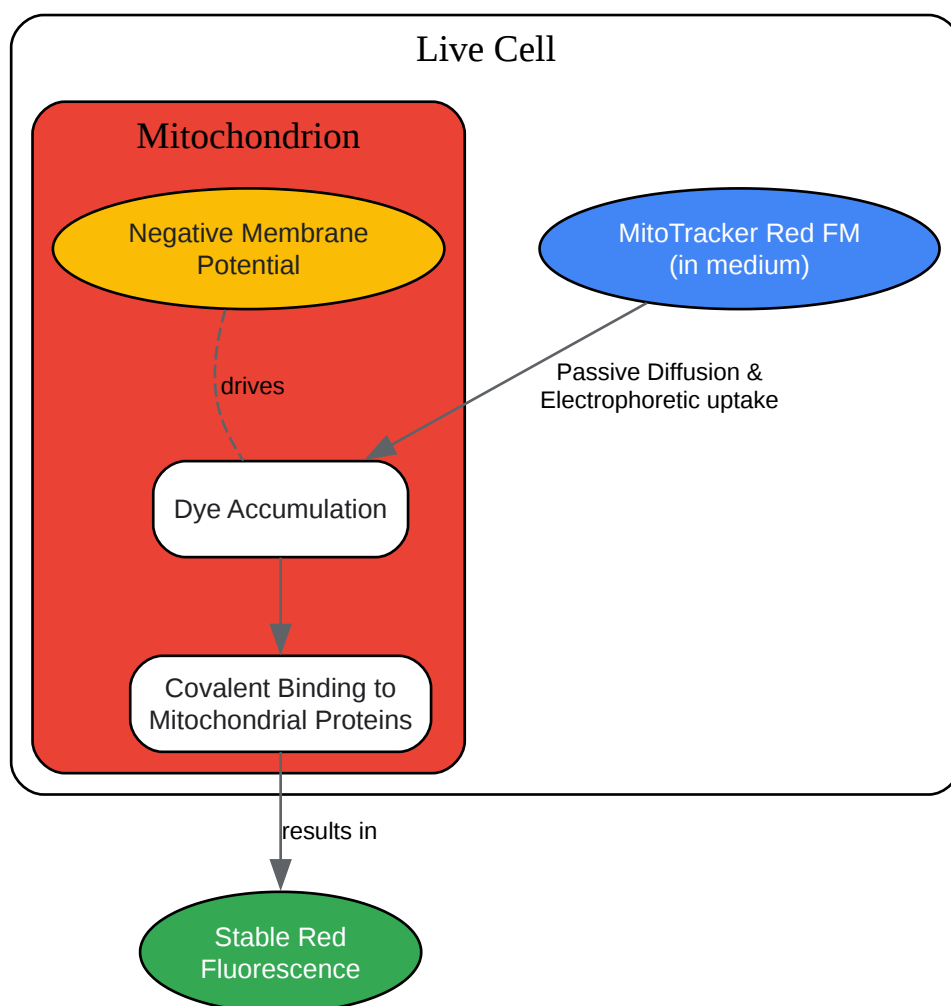
Experimental Workflow for MitoTracker Red FM Staining



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Caption: Workflow for MitoTracker Red FM staining of adherent and suspension cells.

Logical Relationship of MitoTracker Red FM Staining



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Caption: Mechanism of MitoTracker Red FM accumulation and staining in mitochondria.

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